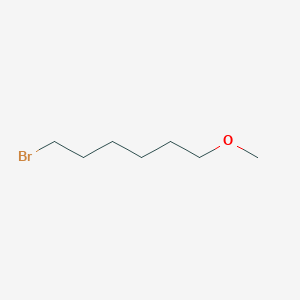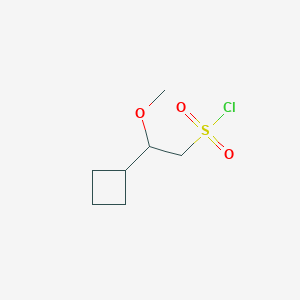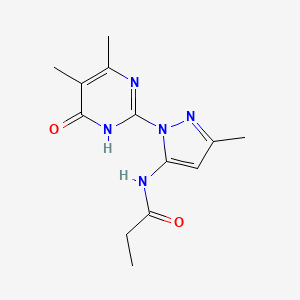![molecular formula C17H19ClN4O2S B2477322 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1351659-31-8](/img/structure/B2477322.png)
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicine, biology, and industrial chemistry. The unique structural characteristics of this molecule allow it to interact with different biological targets, making it an interesting subject for scientific research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide generally involves multi-step organic synthesis. Common synthetic routes include the formation of the thiazolo[5,4-c]pyridine core followed by the introduction of acetamido and 3-chloro-4-methylphenyl groups through nucleophilic substitution and acylation reactions. Key reaction conditions may involve the use of reagents such as acetic anhydride, chloroform, and various catalysts under controlled temperatures and pH levels.
Industrial Production Methods: Industrial-scale production of this compound would likely optimize synthetic routes for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis, batch reactors, and automated systems might be employed to ensure consistency and scalability. Enhanced purification steps, like crystallization and chromatography, would ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is expected to undergo various chemical reactions including oxidation, reduction, and substitution:
Reduction: Reduction processes might use reagents such as lithium aluminum hydride or hydrogen gas to convert functional groups like nitro or carbonyl groups into amines or alcohols.
Substitution: Nucleophilic substitution reactions could replace the acetamido or chloro groups with other functional groups using reagents like sodium azide or sodium thiolate.
Common Reagents and Conditions Used: Typical reagents include organic solvents (e.g., chloroform, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various catalysts to facilitate reaction kinetics and selectivity. Conditions like temperature, pH, and reaction time are meticulously controlled to optimize yields and minimize by-products.
Major Products Formed from These Reactions: The products formed depend on the specific reactions undertaken For instance, oxidation reactions might yield hydroxyl or carboxyl derivatives, while reduction processes could generate amine compounds
Scientific Research Applications
Chemistry: In chemistry, 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide can serve as a precursor for synthesizing more complex molecules, acting as a building block in medicinal chemistry and material science.
Biology: The compound's potential bioactivity suggests it could be studied for antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets could provide insights into cellular mechanisms and pathways.
Medicine: In medicinal research, this compound might be investigated for therapeutic applications, possibly as a drug candidate targeting specific diseases. Pharmacokinetic and pharmacodynamic studies could elucidate its efficacy and safety profile.
Industry: Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure could also find uses in developing new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways Involved: The mechanism of action would depend on its specific biological interactions. Potential targets might include enzymes, receptors, or nucleic acids, with the compound binding or modifying these molecules to exert its effects. Pathways influenced could range from signal transduction to gene expression modulation.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to structurally similar compounds, 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide may offer unique binding affinities, stability, or reactivity
List of Similar Compounds
2-(2-acetamido-thiazolo[5,4-c]pyridin-5-yl)-N-phenylacetamide
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5-yl)-N-(4-chlorophenyl)acetamide
N-(3-chloro-4-methylphenyl)-2-(thiazolo[5,4-c]pyridin-5-yl)acetamide
This detailed exploration covers the compound's synthesis, reactivity, applications, mechanism, and comparisons, emphasizing its potential in various scientific fields.
Properties
IUPAC Name |
2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-10-3-4-12(7-13(10)18)20-16(24)9-22-6-5-14-15(8-22)25-17(21-14)19-11(2)23/h3-4,7H,5-6,8-9H2,1-2H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKIATKOWLIHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2477239.png)



![8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2477250.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2477251.png)


![1-(2-Methoxypyridin-4-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-2-one](/img/structure/B2477255.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2477258.png)
![2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B2477260.png)
![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)

